5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of pyrido[1,2-a:2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including cyclization, sulfonylation, and imination reactions. The starting materials typically include substituted pyridines and pyrimidines, which undergo cyclization to form the core structure. Sulfonylation is achieved using sulfonyl chlorides under basic conditions, and imination is carried out using amines or ammonia .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Continuous flow reactors may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with similar structural features and biological properties.
Uniqueness
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl and imino groups enhances its potential as an enzyme inhibitor and anticancer agent .
Properties
CAS No. |
850826-16-3 |
---|---|
Molecular Formula |
C26H23N5O3S |
Molecular Weight |
485.6g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H23N5O3S/c1-16-8-9-20(12-18(16)3)35(33,34)22-13-21-25(29-24-17(2)6-5-11-30(24)26(21)32)31(23(22)27)15-19-7-4-10-28-14-19/h4-14,27H,15H2,1-3H3 |
InChI Key |
QODIGCNTGNYETQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CN=CC=C5)C |
Origin of Product |
United States |
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